N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety and a 5-methylfuran-2-ylmethyl substituent. The sulfolane group confers enhanced solubility and metabolic stability due to its polar sulfone group, while the 5-methylfuran moiety may contribute to π-π stacking interactions in biological targets . This compound is structurally distinct from typical benzamide-based pharmaceuticals, as it combines a bicyclic sulfone with a heteroaromatic furan group. Its synthesis typically involves multi-step reactions, including coupling of sulfonamide intermediates with substituted benzoyl chlorides or via Mitsunobu-type alkylation (e.g., using DIAD and PPh₃) .
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H21NO4S/c1-13-3-6-15(7-4-13)18(20)19(11-17-8-5-14(2)23-17)16-9-10-24(21,22)12-16/h3-8,16H,9-12H2,1-2H3 |
InChI Key |
MXTJSQRZFVCTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for this compound involve several steps
Starting Materials: The compound can be synthesized from appropriate starting materials, including the necessary heterocyclic and aromatic building blocks.
Ether Formation: The key step involves the formation of the ether linkage between the tetrahydrothiophene and the furan rings.
Functional Group Transformations: Various functional group manipulations are necessary to introduce the amide and methyl groups.
Chemical Reactions Analysis
The compound may undergo several reactions:
Oxidation: Oxidation of the thiol group in the tetrahydrothiophene ring.
Reduction: Reduction of the carbonyl group in the amide.
Substitution: Substitution reactions to modify the furan ring. Common reagents and conditions depend on the specific transformations.
Scientific Research Applications
Research on this compound has focused on its GIRK channel activation properties
Medicinal Chemistry: Investigate its potential as a drug candidate, especially in neurological disorders.
Chemical Biology: Study its interactions with cellular proteins and pathways.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
The compound likely interacts with GIRK channels, modulating their activity. Further studies are needed to elucidate the precise molecular targets and downstream effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with analogous benzamide derivatives:
Key Observations :
- Sulfone vs.
- Furan vs. Other Heterocycles : The 5-methylfuran group may confer distinct electronic properties compared to imidazo[1,2-a]pyrazine (in nilotinib) or pyrimidine (in imatinib), affecting binding to kinase targets .
- Synthetic Complexity : The target compound requires specialized coupling agents (e.g., DIAD, PPh₃) for sulfolane integration, unlike simpler benzamide derivatives synthesized via hydrazide condensations (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
